

Carm1-IN-6: A Technical Overview of a Selective CARM1 Inhibitor

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Compound of Interest

Compound Name: *Carm1-IN-6*

Cat. No.: *B15583295*

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Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, DNA damage repair, mRNA splicing, and cell cycle progression.^{[1][2][3]} Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive therapeutic target.^{[1][2][3]} This technical guide provides an in-depth overview of **Carm1-IN-6**, a selective inhibitor of CARM1, including its target protein, binding affinity, and the experimental methodologies used for its characterization.

Target Protein: Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4)

CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a Type I PRMT, which means it catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.^[1] Its function as a transcriptional coactivator is well-established; it is recruited to gene promoters by various transcription factors, where it methylates histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.^{[2][4]}

Beyond histones, CARM1 has a broad range of non-histone substrates, including the p160 family of steroid receptor coactivators, p300/CBP, and various RNA-binding proteins.^[5] Through these interactions, CARM1 influences a wide array of signaling pathways crucial for cellular homeostasis and disease development.

Carm1-IN-6 Binding Affinity

Carm1-IN-6 (also referred to as iCARM1) is a potent and selective small molecule inhibitor of CARM1. Its binding affinity has been quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Compound Name	Target Protein	Binding Affinity (IC ₅₀)
Carm1-IN-6 (iCARM1)	CARM1 (PRMT4)	12.3 μM ^{[6][7][8]}

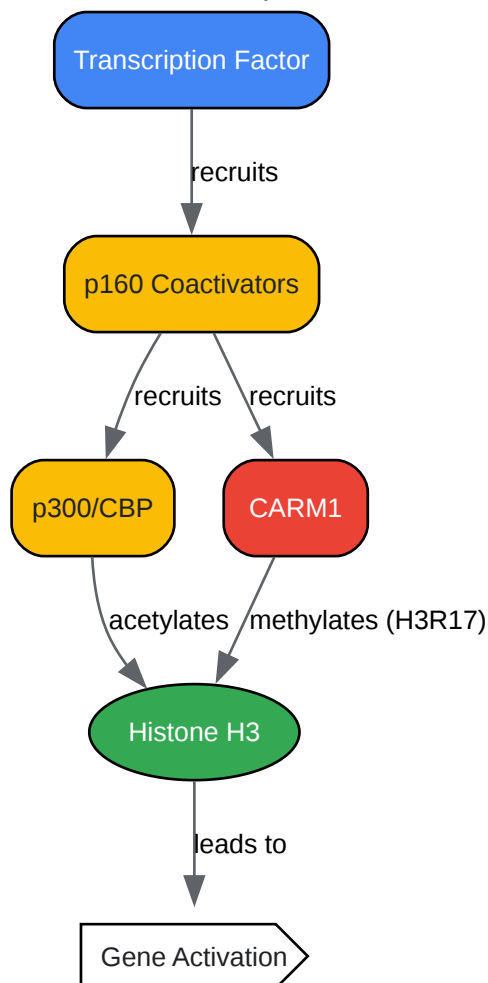
Signaling Pathways Involving CARM1

CARM1 is a central node in several critical signaling pathways. Its inhibition by **Carm1-IN-6** can therefore have significant downstream effects.

Transcriptional Regulation

CARM1 plays a pivotal role in gene activation. It is recruited by transcription factors to promoter regions, where it methylates histone H3 and other coactivators, leading to a more open chromatin structure and facilitating the assembly of the transcriptional machinery.

CARM1 in Transcriptional Activation

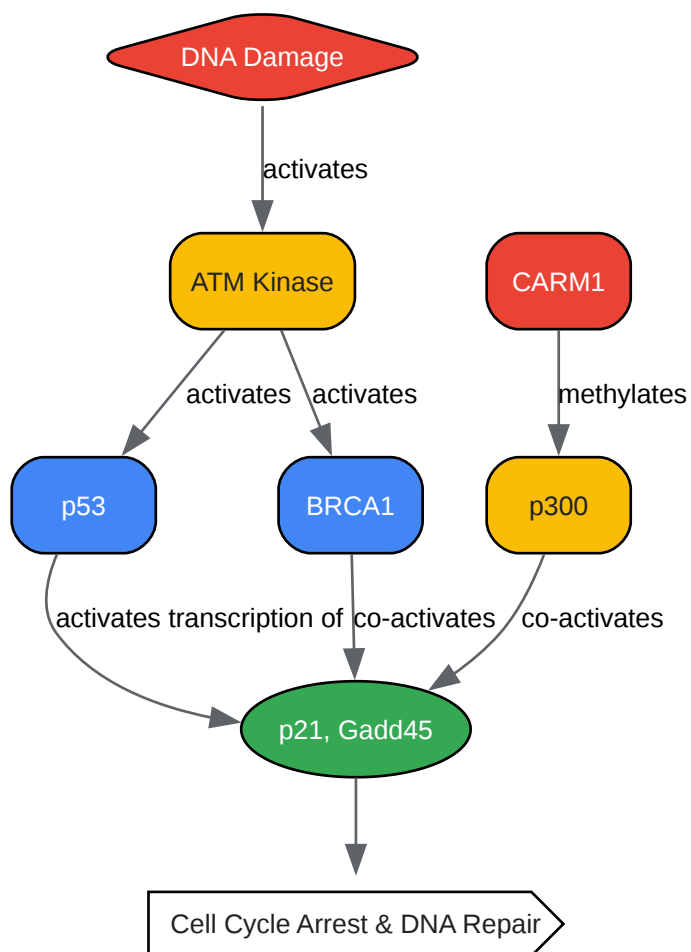
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CARM1-mediated transcriptional activation pathway.

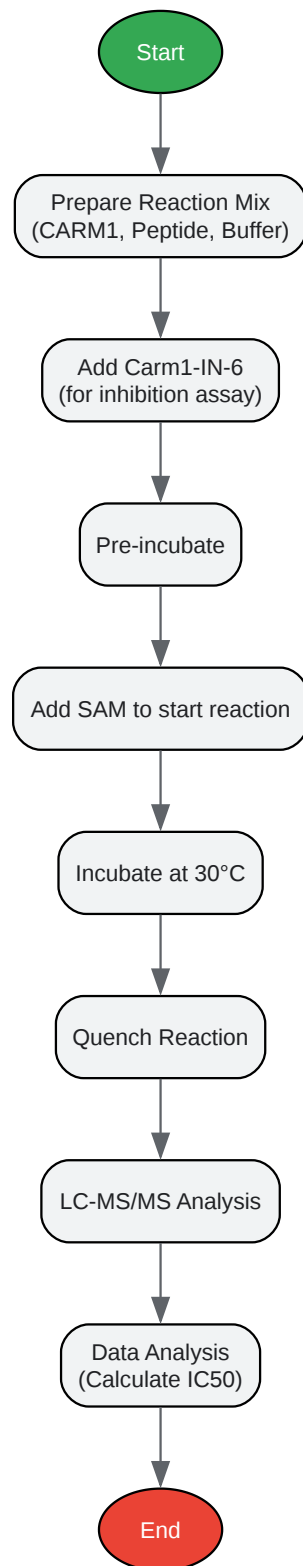
DNA Damage Response

In response to genotoxic stress, CARM1 is involved in the DNA damage signaling pathway. It can methylate the coactivator p300, which, in conjunction with BRCA1, leads to the expression of cell cycle inhibitors like p21 and Gadd45, promoting cell cycle arrest and DNA repair.[9]

CARM1 in DNA Damage Response



Workflow for CARM1 LC-MS/MS Assay



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